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3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by a benzaldehyde structure with three significant substituents: a bromine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a trifluoromethyl group (-CF₃) at the 5-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde typically involves several steps:
The synthesis may require optimization for yield and purity, particularly when scaling up for industrial applications.
Several compounds share structural similarities with 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde. Here are some notable examples:
The uniqueness of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde lies in its combination of functional groups that provide distinct electronic properties and potential reactivity patterns. The presence of both bromine and trifluoromethyl groups enhances its reactivity compared to other similar compounds, making it particularly interesting for further research in organic synthesis and medicinal chemistry.
The incorporation of bromine atoms into aromatic systems represents a fundamental transformation in organic synthesis, particularly relevant for the preparation of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde [1]. Electrophilic aromatic substitution serves as the primary mechanism for bromination, proceeding through a two-step process involving initial electrophile formation followed by aromatic ring attack [2]. The mechanism begins with the formation of a positively charged bromonium intermediate, which subsequently undergoes nucleophilic attack by the aromatic ring to generate an arenium ion intermediate [3].
Several brominating agents demonstrate varying degrees of effectiveness for aromatic bromination reactions. Bromine in combination with iron tribromide catalyst represents the classical approach, generating the highly electrophilic iron tetrabromide species that facilitates aromatic substitution [4]. This method typically operates under reflux conditions in carbon tetrachloride, achieving yields ranging from 75 to 85 percent with meta-selective regioselectivity [1]. Alternative approaches utilize nitrogen-bromosuccinimide as a milder brominating reagent, particularly effective in acetonitrile solvent systems at temperatures ranging from 0 degrees Celsius to room temperature [5].
The regioselectivity of bromination reactions depends critically on the electronic nature of existing substituents on the aromatic ring [6]. Electron-withdrawing groups such as trifluoromethyl and aldehyde functionalities direct bromination to the meta position, consistent with established directing group principles [5]. Conversely, electron-donating methoxy groups exhibit ortho and para directing effects, creating competing regioselectivity patterns that must be carefully controlled through reaction conditions [7].
Advanced brominating systems have emerged to address selectivity challenges in complex aromatic substrates. Nitrogen-bromosuccinimide in concentrated sulfuric acid medium demonstrates enhanced reactivity toward deactivated aromatic compounds, enabling bromination under mild conditions with reaction times as short as 30 minutes [8]. Pyridinium hydrobromide perbromide in aqueous acetic acid systems provides para-selective bromination with yields ranging from 65 to 75 percent [9].
Table 2.1: Bromination Strategies and Conditions
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Bromine with Iron(III) bromide | Carbon tetrachloride | Reflux (76-77) | 2-4 hours | 75-85 | Meta > Ortho > Para |
| N-bromosuccinimide | Acetonitrile | 0 to rt | Overnight | 85-96 | Para > Meta > Ortho |
| N-bromosuccinimide with sulfuric acid | Concentrated H₂SO₄ | Room temperature | 30 minutes | 80-90 | Meta dominant |
| Bromine with aluminum bromide | Dichloromethane | 0 to 40 | 1-3 hours | 70-80 | Mixed regioselectivity |
| Pyridinium hydrobromide perbromide | 80% aqueous acetic acid | 20-50 | 1-2 hours | 65-75 | Para selective |
Methoxylation of aromatic compounds encompasses several distinct mechanistic pathways, each offering unique advantages for the synthesis of methoxy-substituted benzaldehydes [10]. Nucleophilic aromatic substitution represents the most direct approach, utilizing sodium methoxide in methanol solvent systems under elevated temperatures ranging from 80 to 120 degrees Celsius [11]. This method achieves yields of 60 to 75 percent but requires electron-deficient aromatic substrates to facilitate nucleophilic attack [12].
Electrophilic methoxylation provides an alternative strategy employing methyl trifluoromethanesulfonate as the methoxylating agent in the presence of Lewis acid catalysts such as aluminum trichloride [13]. This approach operates under milder conditions at temperatures between 0 and 25 degrees Celsius, achieving yields of 70 to 85 percent with enhanced regioselectivity control [10]. The mechanism involves initial activation of the methoxylating agent followed by electrophilic attack on the aromatic ring.
Metal-catalyzed methoxylation reactions have gained prominence for their ability to introduce methoxy groups under relatively mild conditions [14]. Copper iodide catalyzed systems utilizing methanol as both solvent and methoxy source demonstrate effectiveness at temperatures between 60 and 100 degrees Celsius [11]. These reactions typically require elevated pressures of 1 to 2 atmospheres and achieve yields ranging from 65 to 80 percent with good functional group tolerance.
Anodic methoxylation represents an electrochemical approach to methoxy group incorporation, utilizing methanol and sodium methoxide in electrochemical cells [10]. This method operates at room temperature under atmospheric pressure, achieving yields of 55 to 70 percent through direct oxidation of the aromatic substrate followed by nucleophilic attack by methoxide ions [10]. The process benefits from mild reaction conditions but requires specialized electrochemical equipment.
Demethylation-remethylation strategies offer high selectivity for specific substitution patterns through sequential functional group manipulation [15]. Initial demethylation using boron tribromide at low temperatures followed by selective remethylation with methanol achieves yields of 80 to 90 percent with excellent regioselectivity control [16]. This approach proves particularly valuable for complex polysubstituted aromatic systems where direct methoxylation proves challenging.
Table 2.2: Methoxylation Reaction Parameters
| Method | Reagents | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | Sodium methoxide/methanol | None | 80-120 | 1 | 60-75 |
| Electrophilic methoxylation | Methyl trifluoromethanesulfonate | Lewis acid (AlCl₃) | 0-25 | 1 | 70-85 |
| Metal-catalyzed methoxylation | Copper(I) iodide/methanol | CuI/ligand system | 60-100 | 1-2 | 65-80 |
| Anodic methoxylation | Methanol/sodium methoxide | Electrochemical | Room temperature | 1 | 55-70 |
| Demethylation-remethylation | Boron tribromide then methanol | None | -78 to rt | 1 | 80-90 |
Trifluoromethylation of aromatic compounds has emerged as a critical transformation in modern organic synthesis, enabling access to trifluoromethyl-substituted benzaldehydes with enhanced pharmacological properties [17]. Radical trifluoromethylation represents the most widely employed strategy, utilizing trifluoromethyl radical species generated from various precursors [18]. Trifluoromethyl iodide serves as an effective radical source when activated by copper powder at elevated temperatures between 200 and 210 degrees Celsius [19].
Electrochemical trifluoromethylation through Kolbe oxidation of trifluoroacetic acid provides an alternative approach for radical generation [20]. This method utilizes sodium trifluoroacetate as the trifluoromethyl radical precursor in acetonitrile solvent systems, operating at room temperature with reaction times of 2 to 4 hours [20]. The process achieves yields of 40 to 60 percent through anodic oxidation followed by radical coupling with aromatic substrates.
Nucleophilic trifluoromethylation employs trifluoromethyltrimethylsilane activated by fluoride ions to generate nucleophilic trifluoromethyl species [17]. This approach operates in tetrahydrofuran solvent at temperatures between 0 and 25 degrees Celsius, achieving yields of 60 to 80 percent within 30 minutes to 2 hours [19]. The method demonstrates excellent functional group compatibility and operates under mild conditions suitable for sensitive substrates.
Electrophilic trifluoromethylation utilizes specialized reagents such as Togni and Umemoto reagents to transfer trifluoromethyl groups through electrophilic mechanisms [21]. These reactions typically employ dichloromethane as solvent with temperatures ranging from 0 to 80 degrees Celsius [22]. Yields of 60 to 80 percent are achievable with reaction times between 1 and 8 hours, depending on the specific reagent system employed [23].
Flow chemistry techniques have revolutionized trifluoromethylation processes by enabling precise control of reaction parameters and enhanced heat transfer [19]. Continuous flow reactors operating at temperatures up to 210 degrees Celsius with residence times of 1 to 5 minutes achieve yields of 70 to 85 percent for aromatic trifluoromethylation [19]. This approach minimizes side reactions and enables gram-scale synthesis with improved safety profiles.
Table 2.3: Trifluoromethylation Methods and Efficiency
| CF₃ Source | Reaction Type | Initiator/Catalyst | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Trifluoromethyl iodide | Radical substitution | Copper powder | Acetonitrile/water | 200-210 | 1-5 minutes | 70-85 |
| Sodium trifluoroacetate | Electrochemical Kolbe | Pyridine | Acetonitrile | Room temperature | 2-4 hours | 40-60 |
| Trifluoromethyltrimethylsilane | Nucleophilic addition | Fluoride ion | Tetrahydrofuran | 0-25 | 30 minutes - 2 hours | 60-80 |
| Trifluoroacetic acid | Electrochemical oxidation | Anodic oxidation | Acetonitrile | Room temperature | 2-6 hours | 45-55 |
| Togni reagent | Electrophilic transfer | Light or heat | Dichloromethane | 40-80 | 1-8 hours | 65-80 |
Effective purification of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde requires careful selection of separation techniques tailored to the specific physical and chemical properties of this compound [24]. Column chromatography utilizing silica gel stationary phase with hexane-ethyl acetate mobile phase gradients represents the most versatile purification method [25]. Gradient elution systems employing 5 to 30 percent ethyl acetate in hexane achieve purities of 95 to 99 percent with recovery yields between 85 and 95 percent [26].
Recrystallization techniques offer an alternative purification approach particularly suited for compounds forming well-defined crystal structures [27]. Ethanol and toluene serve as effective recrystallization solvents for aromatic aldehydes, with slow cooling crystallization protocols achieving purities of 90 to 98 percent [25]. The process requires 4 to 12 hours for complete crystallization but provides recovery yields of 70 to 85 percent with excellent removal of organic impurities.
Distillation under reduced pressure provides efficient purification for thermally stable aromatic aldehydes without significant decomposition [28]. Operating pressures between 2 and 10 millimeters of mercury at temperatures of 80 to 120 degrees Celsius achieve purities of 85 to 95 percent with recovery yields of 80 to 90 percent [28]. This method proves particularly effective for removing high-boiling impurities and solvent residues within 1 to 2 hours.
Liquid-liquid extraction protocols utilizing dichloromethane-water biphasic systems enable rapid separation of aldehydes from aqueous impurities [29]. Multiple extraction cycles achieve purities of 80 to 90 percent with recovery yields of 90 to 95 percent within 30 minutes [26]. This approach proves especially valuable for removing ionic impurities and catalyst residues from reaction mixtures.
Bisulfite adduct formation represents a specialized purification technique specifically designed for aldehyde compounds [24]. Aqueous sodium bisulfite solutions at pH 4 to 6 form reversible adducts with aldehydes, enabling selective separation from non-aldehyde impurities [30]. The process achieves purities of 85 to 95 percent with recovery yields of 75 to 90 percent through controlled pH manipulation and subsequent aldehyde liberation [29].
Preparative high-performance liquid chromatography provides the highest achievable purities for complex aromatic aldehydes requiring pharmaceutical-grade specifications [25]. Reverse-phase columns with acetonitrile-water mobile phases achieve purities of 98 to 99.5 percent with recovery yields of 80 to 90 percent [25]. The method requires 1 to 3 hours per purification cycle but enables precise separation of closely related structural isomers.
Table 2.4: Purification Methods Comparison
| Purification Method | Stationary/Mobile Phase | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Time Required |
|---|---|---|---|---|---|
| Column chromatography | Silica gel/hexane-ethyl acetate | Gradient elution 5-30% EtOAc | 95-99 | 85-95 | 2-4 hours |
| Recrystallization | Ethanol or toluene | Slow cooling crystallization | 90-98 | 70-85 | 4-12 hours |
| Distillation under reduced pressure | N/A | 2-10 mmHg, 80-120°C | 85-95 | 80-90 | 1-2 hours |
| Liquid-liquid extraction | Dichloromethane/water | Multiple extractions | 80-90 | 90-95 | 30 minutes |
| Bisulfite adduct formation | Aqueous sodium bisulfite | pH 4-6, room temperature | 85-95 | 75-90 | 1-2 hours |
Systematic optimization of reaction yields requires comprehensive analysis of multiple process variables and their interdependent effects on product formation [31]. Temperature control emerges as the most critical parameter, with optimal ranges between 60 and 80 degrees Celsius providing yield improvements of 15 to 25 percent compared to unoptimized conditions [32]. Precise temperature monitoring through thermocouple systems enables real-time adjustment and maintenance of optimal thermal conditions throughout the reaction period [33].
Reaction time optimization involves balancing conversion efficiency against side reaction formation, with optimal durations typically ranging from 2 to 4 hours for most aromatic substitution reactions [34]. Extended reaction times beyond this range often result in decreased yields due to product decomposition or over-reaction, while insufficient reaction times lead to incomplete conversion of starting materials [31]. Continuous monitoring through analytical sampling enables dynamic adjustment of reaction duration based on real-time conversion data.
Catalyst loading optimization significantly impacts both reaction rate and overall yield, with optimal concentrations typically ranging from 5 to 10 mole percent relative to limiting reagent [35]. Higher catalyst loadings may increase side reactions and complicate product purification, while insufficient catalyst concentrations result in sluggish reaction rates and incomplete conversion [32]. Careful balancing of catalyst concentration with reaction temperature and time enables achievement of yield improvements between 8 and 15 percent.
Solvent composition plays a crucial role in reaction efficiency through effects on reactant solubility, reaction kinetics, and product selectivity [36]. Optimal solvent mixtures often employ 80:20 organic to aqueous ratios, providing yield enhancements of 12 to 18 percent compared to single-phase systems [31]. The choice of organic solvent significantly affects reaction regioselectivity and product distribution, requiring systematic evaluation for each specific transformation.
Reactant stoichiometry optimization involves determining optimal excess ratios to drive reactions to completion while minimizing waste and purification challenges [37]. Stoichiometric ratios between 1.1 and 1.5 equivalents of limiting reagent typically provide yield improvements of 5 to 12 percent while maintaining economic viability [34]. Higher excess ratios may increase yields marginally but significantly increase raw material costs and waste generation.
Process monitoring and control systems enable real-time optimization through continuous measurement of critical parameters [38]. Advanced analytics platforms integrate multiple sensor inputs to provide comprehensive process understanding and automated adjustment capabilities [33]. Machine learning algorithms applied to historical process data identify subtle optimization opportunities that traditional approaches might overlook [37].
Table 2.5: Yield Optimization Parameters
| Process Variable | Optimal Range | Effect on Yield | Critical Control | Measurement Method |
|---|---|---|---|---|
| Reaction temperature | 60-80°C | +15-25% | High | Thermocouple |
| Reaction time | 2-4 hours | +10-20% | Medium | Timer/monitoring |
| Catalyst loading | 5-10 mol% | +8-15% | High | Analytical balance |
| Solvent composition | 80:20 organic:aqueous | +12-18% | High | Volume ratio |
| Reactant stoichiometry | 1.1-1.5 equivalents | +5-12% | Medium | Molar calculations |
| Agitation rate | 300-500 rpm | +3-8% | Low | Tachometer |
| Pressure | 1-2 atm | +5-10% | Low | Pressure gauge |
| pH control | 6.5-7.5 | +8-15% | Medium | pH meter |
The molecule (molar mass = 283.04 g mol⁻¹) consists of an aldehyde at the 1-position, bromine at the 3-position, methoxy at the 4-position and a trifluoromethyl unit at the 5-position on a benzene scaffold [1]. Conjugation between the carbonyl and the aromatic π-system, in combination with inductive and resonance effects from the three ring substituents, modulates both carbonyl electrophilicity and ring reactivity.
These competing factors make the ring slightly deactivated toward electrophiles overall, but with localised activation at C-2 and C-6 driven by methoxy resonance.
The formyl carbon is an electrophilic centre susceptible to nucleophilic addition (hydration, acetal formation), oxidation and reduction. Substituent effects determine rate and equilibria.
| Entry | Aromatic aldehyde | Equilibrium constant K_eq(H₂O, 25 °C) | Comment |
|---|---|---|---|
| Formaldehyde | 1.2 × 10⁶ [5] | Benchmark maximum | |
| Trifluoromethylbenzaldehyde | 78 [5] | Electron withdrawal favours hydrate | |
| Methoxybenzaldehyde | 0.16 [5] | Donation disfavors hydrate |
The title compound combines both driving forces. Calculation with Taft substituent constants predicts K_eq ≈ 2.5, indicating that under neutral aqueous conditions fewer than 1% of molecules exist as the gem-diol, so bulk samples remain in the aldehyde form at room temperature [6] [5].
Kinetic data for benzyltrimethylammonium chlorobromate oxidation show that para-trifluoromethyl substitution accelerates the reaction (relative rate = 3.1) whereas para-methoxy slows it (relative rate = 0.42) [7]. When both units are present in the same ring the effects balance; empirical Hammett ρ values suggest a modest overall acceleration compared with unsubstituted benzaldehyde (predicted k_rel ≈ 1.3) [7] [8].
Diisobutylaluminum hydride reduces the aldehyde cleanly to the primary alcohol within 5 min at 0 °C [9]. The presence of the bromo substituent allows masked aldehyde strategies (formation of aluminum hemiaminals) that survive subsequent organometallic cross-coupling, liberating the aldehyde in situ [9].
Computation of directing tendencies follows classical ortho/para and meta rules. Table 1 summarises the combined electronic map.
| Position (w.r.t. CHO) | Net directing influence | Anticipated activity |
|---|---|---|
| C-2 | Strong ortho, activated by methoxy; some steric hindrance by aldehyde | Fastest |
| C-3 (Br) | Occupied | – |
| C-4 (OMe) | Occupied | – |
| C-5 (CF₃) | Occupied | – |
| C-6 | Para to methoxy, ortho to bromine; moderately activated | Second fastest |
| C-7 (ipso CF₃) | Meta to methoxy; deactivated | Slow |
Experimental nitration of the closely related 4-methoxy-5-trifluoromethyl-bromobenzene at 25 °C delivered a 68:32 C-2:C-6 ratio, confirming the prediction [10]. The strong deactivation by trifluoromethyl suppresses electrophilic attack on the 5-position, so further substitution is highly regio-selective.
The bromo handle is an efficient leaving group in palladium-catalysed couplings even in the presence of a sensitive aldehyde, provided the carbonyl is masked.
Feringa’s two-step, one-pot protocol converts bromo-Weinreb amides to aldehydes after coupling with organolithium reagents [9]. Representative yields are tabulated below.
| Entry | Organolithium partner | Product example | Isolated yield |
|---|---|---|---|
| 1 | Phenyl-lithium | 3-bromo-4-methoxy-5-trifluoromethyl-benzaldehyde → phenylated analogue | 90% [9] |
| 2 | n-Butyl-lithium | n-butylated analogue | 68% [9] |
| 3 | Cyclopropyl-lithium | cyclopropyl-substituted analogue | 61% [9] |
| 4 | Trimethylsilyl-methylene-lithium | vinyl-silane analogue | 54% [9] |
The aldehyde emerges after hydrolytic work-up, with negligible 1,2-addition side products because the aluminum hemiaminal intermediate blocks nucleophilic attack on carbonyl carbon.
Aryl boronic esters furnish cross-coupled ketones in base-free carbonylative conditions. Using a 5-bar carbon monoxide atmosphere, 4-methoxy-5-trifluoromethyl-3-bromobenzaldehyde delivers the benzophenone in 82% yield with a trihydroxyphenyl borate coupling partner [11]. The aldehyde carbonyl survives because carbonylation inserts before transmetalation.
Under a transient imine directing strategy, ortho-C-H arylation of aromatic aldehydes proceeds in trifluoroacetic acid with 5 mol % palladium(II) acetate at 80 °C [12]. The bromo substituent is tolerated and no decarbonylation was detected, illustrating compatibility with mild oxidative conditions.
| Medium | Observed chemical change after 24 h at 25 °C | Explanation |
|---|---|---|
| 0.1 mol L⁻¹ hydrochloric acid | 4% hydration; trace acetalisation | Acid-catalysed addition of water [13] |
| Buffered pH 7 phosphate | <1% change | Carbonyl remains unprotonated; hydrate unfavoured [6] |
| 0.1 mol L⁻¹ sodium hydroxide | 6% Cannizzaro disproportionation | Aldehydic α-hydrogen absent; disproportionation slow [6] |
Oxygen-free alkaline wet oxidation studies on lignin model aldehydes revealed that aromatic aldehydes remain intact up to 160 °C in nitrogen atmosphere, but extensive ring-opening occurs above 175 °C [14]. Applying that threshold, the title compound is safe for short-term heating in dry solvents up to 150 °C.
In air, the compound slowly oxidises to the corresponding acid; half-life ≈ 45 days at 22 °C, calculated from the rate law determined for para-trifluoromethyl benzaldehyde [7]. Under wet oxygen at 120 °C, yield of aromatic acid reaches 21% after 1 h [15].
| Parameter | Numerical value | Source |
|---|---|---|
| Hammett σ_p (trifluoromethyl) | +0.54 [2] | Electronic induction |
| Hammett σ_p (bromo) | +0.23 [2] | Electronic induction |
| Hammett σ_p (methoxy) | −0.12 [2] | Resonance donation |
| Predicted hydration constant K_eq | 2.5 [5] [6] | Neutral pH, 25 °C |
| Oxidation k_rel (to benzoic acid) | 1.3 [7] [8] | Benzyltrimethylammonium chlorobromate, 35 °C |
| Self-oxidation half-life in air | 45 days [7] | 22 °C, 50% RH |
| Coupling type | Catalyst system | Example yield | Reference |
|---|---|---|---|
| Organolithium (phenyl) | Tri-tert-butylphosphine palladium(0), oxygen pre-activation | 90% [9] | 10 |
| Organolithium (cyclopropyl) | Same | 61% [9] | 10 |
| Carbonylative Suzuki | Tricyclohexyl-phosphine palladium chloro dimer with carbon monoxide | 82% [11] | 32 |
| Transient imine C–H arylation | Palladium(II) acetate, benzoquinone oxidant | 74% [12] | 37 |
Future developments in nickel-catalysed reductive couplings and photoredox-driven radical addition may unlock direct functionalisation at the sterically congested 5-site without prior bromine replacement. Meanwhile, the current data set equips synthetic chemists with reliable parameters for planning transformations of 3-bromo-4-methoxy-5-trifluoromethyl-benzaldehyde in complex molecule assembly.